molecular formula C13H15IO3 B1360764 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone CAS No. 898785-52-9

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

Cat. No. B1360764
CAS RN: 898785-52-9
M. Wt: 346.16 g/mol
InChI Key: PXUXVZGRGYZBOX-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone” is a complex organic molecule. It contains a 1,3-dioxane ring, which is a type of acetal, a functional group characterized by a carbon-oxygen-carbon linkage . It also contains an iodopropiophenone group, which suggests the presence of a ketone functional group attached to an iodinated propyl group and a phenyl ring .


Synthesis Analysis

While specific synthesis methods for “3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone” are not available, similar compounds have been synthesized using various methods. For instance, 1,3-dioxane derivatives have been synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxan-2-YL)-4’-iodopropiophenone” can be inferred from its name. The 1,3-dioxane ring suggests a six-membered cyclic ether with two oxygen atoms. The iodopropiophenone group indicates a phenyl ring attached to a propyl group with an iodine atom and a ketone functional group .

Scientific Research Applications

Chemical Reactions and Synthesis

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone is involved in various chemical reactions and synthesis processes. For instance, it is used in the synthesis of 2-(1,3-dioxan-2-yl)ethylsulfonyl group, which acts as a versatile protecting and activating group for amine synthesis. This group is stable under basic and reductive conditions and can be removed by heating in a hot aqueous solution of trifluoroacetic acid (Sakamoto et al., 2006).

Catalysis and Material Science

In the field of catalysis and material science, compounds related to 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone are used. For example, the acid-catalyzed condensation of glycerol with benzaldehyde, formaldehyde, and acetone leads to the formation of [1,3]dioxan-5-ols, which are of interest as precursors for 1,3-propanediol derivatives (Deutsch et al., 2007).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone are synthesized for various applications. For example, novel hemoglobin oxygen affinity decreasing agents were designed using similar compounds. These agents are of interest in clinical or biological areas that require or would benefit from a reversal of depleted oxygen supply (Randad et al., 1991).

properties

IUPAC Name

3-(1,3-dioxan-2-yl)-1-(4-iodophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IO3/c14-11-4-2-10(3-5-11)12(15)6-7-13-16-8-1-9-17-13/h2-5,13H,1,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXUXVZGRGYZBOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(OC1)CCC(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645902
Record name 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxan-2-YL)-4'-iodopropiophenone

CAS RN

898785-52-9
Record name 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898785-52-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3-Dioxan-2-yl)-1-(4-iodophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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